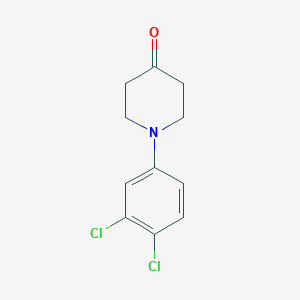
(2,4,6-Trichloro-3-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trichloro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7Cl3O2 It is characterized by the presence of three chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)methanol typically involves the chlorination of 3-methoxybenzyl alcohol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions
(2,4,6-Trichloro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4,6-trichloro-3-methoxybenzaldehyde or 2,4,6-trichloro-3-methoxybenzoic acid.
Reduction: Formation of 2,4,6-trichloro-3-methoxytoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,4,6-Trichloro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the methoxy and hydroxymethyl groups.
3-Methoxybenzyl alcohol: Similar structure but lacks the chlorine atoms.
2,4,6-Trichloroanisole: Similar structure but lacks the hydroxymethyl group.
Uniqueness
(2,4,6-Trichloro-3-methoxyphenyl)methanol is unique due to the combination of chlorine atoms, a methoxy group, and a hydroxymethyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H7Cl3O2 |
|---|---|
分子量 |
241.5 g/mol |
IUPAC 名称 |
(2,4,6-trichloro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H7Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2,12H,3H2,1H3 |
InChI 键 |
XQMBHUZJBQDROV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1Cl)CO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


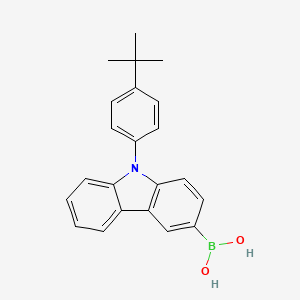
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
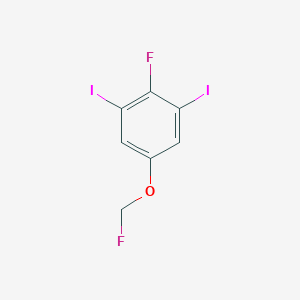
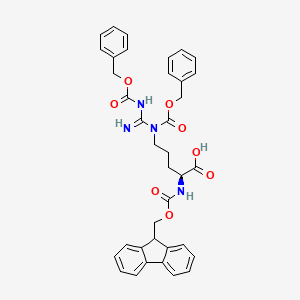

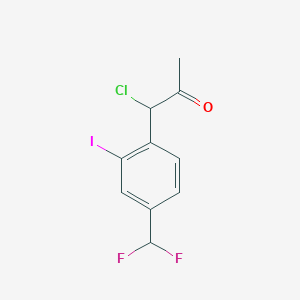
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)


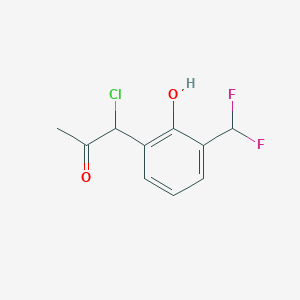
![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)

